H-Ala-Ser-Ser-Leu-Asn-Ile-Ala-OH
Description
H-Ala-Ser-Ser-Leu-Asn-Ile-Ala-OH is a heptapeptide with the sequence Ala-Ser-Ser-Leu-Asn-Ile-Ala. Key features include:
- Ser-Ser motif: Potential phosphorylation sites, as serine residues are commonly modified by kinases .
- Leu and Ile: Hydrophobic residues that may influence tertiary structure and membrane interactions.
- Asn (Asparagine): A polar residue that can participate in hydrogen bonding or glycosylation.
Properties
CAS No. |
216763-24-5 |
|---|---|
Molecular Formula |
C28H50N8O11 |
Molecular Weight |
674.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H50N8O11/c1-7-13(4)21(27(45)31-15(6)28(46)47)36-24(42)17(9-20(30)39)33-23(41)16(8-12(2)3)32-25(43)19(11-38)35-26(44)18(10-37)34-22(40)14(5)29/h12-19,21,37-38H,7-11,29H2,1-6H3,(H2,30,39)(H,31,45)(H,32,43)(H,33,41)(H,34,40)(H,35,44)(H,36,42)(H,46,47)/t13-,14-,15-,16-,17-,18-,19-,21-/m0/s1 |
InChI Key |
GKIGQGFMLITLCM-FRXCCCCGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Based SPPS Protocol
The majority of ASSLNIA syntheses employ Fmoc (fluorenylmethyloxycarbonyl) chemistry due to its compatibility with acid-sensitive residues like asparagine (Asn). The protocol involves:
- Resin Selection : Wang or Rink amide resins are preferred for C-terminal amidation or free acid formation, respectively. For ASSLNIA, which terminates in a free carboxylic acid, Wang resin is typically used.
- Amino Acid Coupling : Activation of Fmoc-protected amino acids is achieved using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) with $$ N,N $$-diisopropylethylamine (DIEA). Coupling times range from 30–60 minutes per residue, with ninhydrin tests confirming >99% completion.
- Deprotection : Fmoc groups are removed using 20% piperidine in dimethylformamide (DMF).
- Cleavage : The peptide-resin is treated with trifluoroacetic acid (TFA) containing scavengers (e.g., water, triisopropylsilane) to liberate the peptide.
Table 1: SPPS Parameters for ASSLNIA
Challenges in Serine and Asparagine Incorporation
The presence of two serine residues necessitates cautious handling to avoid β-sheet formation and aggregation. Strategies include:
- Enhanced Solvation : Using DMF with 0.1 M hydroxybenzotriazole (HOBt) to reduce side-chain interactions.
- Pseudoproline Dipeptides : Incorporating Ser-Ser pseudoprolines to minimize steric hindrance.
For asparagine, the xanthyl (Xan) group is employed as a side-chain protector to prevent dehydration during coupling.
Alternative Synthesis Approaches
Protein-Supported SPPS
A novel method utilizes bovine serum albumin (BSA) as a solid support, where ASSLNIA is synthesized via Fmoc chemistry and cleaved using 95% TFA. This approach reduces resin costs but requires post-synthesis purification via dialysis or gel filtration.
Cyclic Peptide Synthesis Techniques
While ASSLNIA is linear, insights from cyclic peptide synthesis inform its preparation. For example, coupling agents like BOP (benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and DIEA are critical for minimizing racemization during leucine and isoleucine incorporation.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude ASSLNIA is purified via reverse-phase HPLC using a C18 column and a gradient of 20–80% acetonitrile in water (0.1% TFA). Typical retention times range from 18–22 minutes, with purity >95% achieved after two runs.
Mass Spectrometry (MS) and Amino Acid Analysis
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular ion peak at $$ m/z = 675.3 \, [\text{M}+\text{H}]^+ $$. Amino acid analysis after acid hydrolysis validates the molar ratios of Ala (2), Ser (2), Leu (1), Asn (1), and Ile (1).
Table 2: Characterization Data for ASSLNIA
| Method | Result | Reference |
|---|---|---|
| HPLC Purity | >95% (after purification) | |
| MALDI-TOF MS | $$ m/z = 675.3 \, [\text{M}+\text{H}]^+ $$ | |
| Amino Acid Ratios | Ala$$2$$Ser$$2$$LeuAsnIle |
Applications and Synthesis Optimization
ASSLNIA’s role in gene delivery necessitates stringent quality control. Modifications such as N-terminal acetylation or C-terminal amidation are implemented to enhance stability. Furthermore, coupling with polyamidoamine (PAMAM) dendrimers requires a charge ratio (dendrimer:DNA) of 10:1 for optimal polyplex formation.
Chemical Reactions Analysis
Types of Reactions
H-Ala-Ser-Ser-Leu-Asn-Ile-Ala-OH: can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the peptide’s structure and function.
Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) can be employed.
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) are commonly used.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of serine residues can yield serine derivatives, while substitution reactions can produce peptide analogs with altered sequences.
Scientific Research Applications
H-Ala-Ser-Ser-Leu-Asn-Ile-Ala-OH: has several scientific research applications:
Chemistry: It is used as a model peptide in studies of peptide synthesis and modification.
Biology: It serves as a tool for studying protein-protein interactions and enzyme-substrate relationships.
Medicine: The peptide is used in drug development and as a therapeutic agent in various medical applications.
Industry: It is employed in the production of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of H-Ala-Ser-Ser-Leu-Asn-Ile-Ala-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s sequence and structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sequence and Structural Analogues
Table 1: Structural Comparison of Selected Peptides
†Calculated based on amino acid masses.
Key Observations :
- The Ser-Ser motif in the target peptide is rare among analogs but resembles phosphorylation-prone sequences like Ala-Ser in Leu-Arg-Arg-Ala-Ser-Leu-Gly, a substrate for cAMP-dependent protein kinase .
- The Leu-Asn-Ile segment shares similarities with peroxisome-targeting signals (e.g., Ala-Asn-Leu in rat liver catalase) .
Functional and Kinetic Properties
Table 2: Functional Comparison of Kinase Substrates
Key Observations :
Role of Hydrophobic and Polar Residues
- Leu and Ile : These residues are critical in peptides like H-Ser-Phe-Leu-Leu-Arg-OH , where Leu-Leu enhances hydrophobicity and membrane permeability . In the target peptide, Leu and Ile may stabilize helical structures or facilitate lipid interactions.
- Asn (Asparagine) : Present in peroxisome-targeting signals (e.g., Ala-Asn-Leu ), Asn residues can mediate protein sorting . The Leu-Asn segment in the target peptide may have analogous roles.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing H-Ala-Ser-Ser-Leu-Asn-Ile-Ala-OH, and how do they compare in purity and yield?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the most common method, utilizing Fmoc/t-Bu chemistry. Purity is typically assessed via reverse-phase HPLC, and yield is optimized by adjusting coupling reagents (e.g., HBTU/HOBt) and deprotection cycles. Comparative studies recommend coupling efficiency checks using Kaiser tests or LC-MS monitoring .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while nuclear magnetic resonance (NMR) spectroscopy (1H/13C) resolves sequence and stereochemistry. Circular dichroism (CD) can assess secondary structure in solution. Cross-validation using MALDI-TOF and FTIR is recommended for robustness .
Q. What are the documented biological activities of this compound in model systems?
- Methodological Answer : Literature reviews indicate potential antimicrobial and enzyme-modulatory roles. Standard assays include broth microdilution for antimicrobial activity and fluorescence-based enzymatic inhibition studies. Use positive controls (e.g., ampicillin for antimicrobial tests) and replicate experiments to minimize variability .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability is pH- and temperature-dependent. Accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring over 4–8 weeks can predict shelf life. Lyophilization with cryoprotectants (e.g., trehalose) is recommended for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct a systematic meta-analysis, stratifying data by experimental variables (e.g., cell lines, peptide concentration, assay protocols). Use statistical tools like Cohen’s d to quantify effect size heterogeneity. Reproduce conflicting studies under standardized conditions to isolate confounding factors .
Q. What experimental designs are optimal for investigating novel functions of this compound, such as immunomodulatory effects?
- Methodological Answer : Combine in vitro (e.g., PBMC cytokine profiling) and in vivo (e.g., murine models) approaches. Use flow cytometry for immune cell phenotyping and RNA-seq for pathway analysis. Include dose-response curves and negative/positive controls (e.g., LPS for inflammation) .
Q. How can synthesis protocols for this compound be optimized to improve scalability without compromising purity?
- Methodological Answer : Implement design of experiments (DoE) to test factors like resin type, solvent ratios, and deprotection times. Response surface methodology (RSM) can model interactions between variables. Pilot-scale runs with inline HPLC monitoring ensure reproducibility .
Q. What computational strategies are effective for predicting interactions between this compound and target proteins?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics (MD) simulations (e.g., GROMACS) can predict binding affinities and conformational changes. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Methodological Considerations
- Data Validation : Replicate experiments across independent labs to address reproducibility crises. Use open-access platforms like Zenodo for raw data sharing .
- Ethical Compliance : For in vivo studies, ensure protocols align with institutional review boards (IRBs) and ARRIVE guidelines .
- Interdisciplinary Collaboration : Integrate chemists, biologists, and data scientists to address multi-faceted research questions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
